O-Ethyl-N-(1H-purin-6-yl)hydroxylamine

Description

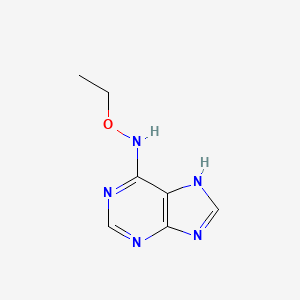

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is a chemical compound that belongs to the class of purines It is characterized by the presence of an ethyl group attached to the oxygen atom and a hydroxylamine group attached to the nitrogen atom of the purine ring

Properties

Molecular Formula |

C7H9N5O |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

N-ethoxy-7H-purin-6-amine |

InChI |

InChI=1S/C7H9N5O/c1-2-13-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H2,8,9,10,11,12) |

InChI Key |

SOSNRENZYTXGAB-UHFFFAOYSA-N |

Canonical SMILES |

CCONC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl-N-(1H-purin-6-yl)hydroxylamine typically involves the reaction of a purine derivative with ethyl hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Synthetic Formation and Protection Strategies

The hydroxylamine derivative is typically synthesized via controlled reduction of nitro precursors. For example:

-

Reduction of 3-bromo-2-methoxy-5-nitropyridine with hydrazine monohydrate and Rh/C in THF yields N-pyridinyl-N-hydroxylamine intermediates, which are subsequently protected with methyl chloroformate (86% yield) .

-

Key conditions :

Protection of the hydroxylamine group is critical to prevent over-reduction to aminopyridines .

Nucleophilic Substitution at the Purine Core

The purine scaffold undergoes substitution at C6 when activated by electron-withdrawing groups:

| Reaction Component | Conditions | Product/Yield | Source |

|---|---|---|---|

| 6-Chloro-9H-purine | Reflux with diamine in n-butanol | N-alkylated purine (62–83%) | |

| 6-Bromo-5-nitropyridine | Hydrazine/Rh/C in THF | N-hydroxylamine (86%) |

For example, treatment of 6-chloro-9H-purine with diamines under reflux forms N-alkylated intermediates, which are further functionalized with hydroxylamine hydrochloride .

Functionalization of the Hydroxylamine Moiety

The O-ethyl-N-hydroxylamine group participates in:

-

Acylation : Reacts with chloroformates (e.g., methyl chloroformate) in the presence of NaHCO<sub>3</sub> to form carbamate-protected derivatives .

-

Alkylation : Ethyl groups are introduced via alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Catalytic Cross-Coupling Reactions

The purine’s halogen substituents enable Pd-catalyzed couplings:

-

Suzuki–Miyaura coupling with arylboronic acids installs aryl groups at C8 or C2 .

-

Example : 6-Chloro-8-(trifluoromethyl)purine reacts with trifluoromethoxyphenylboronic acid to yield diarylpurines (72–89% yield) .

Cyclization and Heterocycle Formation

The hydroxylamine group facilitates cyclization with aldehydes or ketones:

Stability and Degradation

-

Sensitivity : The hydroxylamine intermediate is prone to over-reduction to aminopyridines if reaction times exceed 15 minutes .

-

Storage : Requires inert atmosphere (N<sub>2</sub>) and low temperatures to prevent decomposition .

Spectroscopic Characterization

Scientific Research Applications

Medicinal Chemistry

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is primarily studied for its potential therapeutic applications. Its structural similarity to purines allows it to interact with biological systems effectively.

Antiviral Activity

Research indicates that compounds related to this compound can inhibit viral replication. For instance, studies have shown that purine analogs can act as inhibitors of viral enzymes, potentially leading to the development of antiviral drugs targeting diseases such as hepatitis and HIV .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It may function as an inhibitor of specific kinases involved in cancer cell proliferation. Preliminary studies suggest that hydroxylamine derivatives can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Biochemical Research

The role of this compound in biochemical assays is significant due to its ability to modify nucleic acids and proteins.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies, particularly those involving nucleotide synthesis pathways. By acting as a false substrate or inhibitor, it helps elucidate the mechanisms of enzymes involved in purine metabolism .

Biosensor Development

This compound can be utilized in the development of biosensors for detecting specific biomolecules. Its reactivity with certain biological targets allows for the design of sensitive detection methods that can be applied in clinical diagnostics and environmental monitoring .

Agricultural Applications

The compound's potential extends into agricultural sciences, where it may be used to enhance crop protection and growth.

Plant Growth Regulation

Research suggests that hydroxylamine derivatives can act as plant growth regulators, promoting root development and increasing resistance to stress conditions such as drought and salinity. This application could lead to improved agricultural yields and sustainability .

Pest Control

Additionally, compounds like this compound may exhibit insecticidal properties, providing a natural alternative to synthetic pesticides. Studies are ongoing to evaluate their efficacy against common agricultural pests without harming beneficial insects .

Mechanism of Action

The mechanism of action of O-Ethyl-N-(1H-purin-6-yl)hydroxylamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-Ethyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with an ethyl group attached to the nitrogen atom.

O-Methyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with a methyl group instead of an ethyl group.

N-Methyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is unique due to the specific positioning of the ethyl and hydroxylamine groups, which can influence its reactivity and interactions with other molecules

Biological Activity

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through a comprehensive review of existing literature, including case studies, experimental findings, and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound belongs to a class of nitrogen-containing heterocycles. Its structural formula can be represented as follows:

This compound features a hydroxylamine group attached to a purine base, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of purines exhibit significant antimicrobial properties. In one study, various substituted purines were tested for their ability to inhibit the growth of bacterial strains such as Staphylococcus aureus, Salmonella typhi, and Escherichia coli. The results showed promising antimicrobial activity, suggesting that this compound could possess similar effects due to its structural similarities with other active purine compounds .

Table 1: Antimicrobial Activity of Purine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.025 mg/mL |

| E. coli | 0.0195 mg/mL | |

| S. typhi | 0.030 mg/mL |

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of nitrogen-containing heterocycles, including hydroxylamines, on cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by inhibiting key cellular pathways involved in cell survival .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of hydroxylamine derivatives on human cancer cell lines, it was found that:

- Cell Line : DU145 (prostate cancer)

- IC50 Value : 20 µM for this compound

- Mechanism : Induction of apoptosis via caspase activation

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound may also be attributed to its interaction with various enzymes. Hydroxylamines are known to inhibit certain enzymes involved in DNA repair mechanisms, potentially enhancing the efficacy of chemotherapeutic agents by preventing tumor cells from repairing DNA damage caused by these treatments .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alkylguanine-DNA alkyltransferase (AGT) | Competitive | 15 |

| Cytochrome P450 | Non-competitive | 25 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing O-Ethyl-N-(1H-purin-6-yl)hydroxylamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between hydroxylamine derivatives and purine analogs. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in similar purine derivatives) to assess chemical homogeneity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Ensure reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side products, referencing protocols for analogous compounds like ethyl 4-ANPP .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

- Methodological Answer : Chronoamperometry at modified electrodes (e.g., oxidized carbon nanotubes) enables sensitive detection of hydroxylamine derivatives by measuring diffusion-controlled currents . Spectrophotometric methods, such as ferric reagent-based assays, can quantify hydroxylamine groups via absorbance at 500–600 nm, though interference from coexisting nucleophiles (e.g., hydrazine) requires careful calibration . For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended .

Advanced Research Questions

Q. How can kinetic isotope effects elucidate the mechanism of this compound in nucleophilic reactions?

- Methodological Answer : Deuterium labeling of the hydroxylamine group (-NHOH → -NDOD) allows probing of rate-determining steps. Compare second-order rate constants (k_H/k_D) for reactions with esters or carbonyl compounds. A k_H/k_D > 1 suggests proton transfer in the transition state, as observed in hydroxylamine’s reaction with phenyl acetate . Use stopped-flow spectroscopy or quantum mechanical calculations (DFT) to model tetrahedral intermediates and validate mechanistic pathways .

Q. What strategies address contradictions in hydroxylamine-mediated N-nitrosodimethylamine (NDMA) formation during amine ozonation?

- Methodological Answer : Conflicting data on hydroxylamine’s role in NDMA generation (e.g., pH-dependent yields ) require multi-pronged validation:

Isotopic tracing : Use ¹⁵N-labeled hydroxylamine to track incorporation into NDMA.

Kinetic modeling : Measure ozone-hydroxylamine reaction rates (k ≈ 2 × 10⁴ M⁻¹ s⁻¹ ) and compare with competing pathways (e.g., radical-mediated oxidation).

Advanced mass spectrometry : Identify transient adducts (e.g., unsymmetrical dimethylhydrazine) using high-resolution MS to confirm intermediates .

Q. How does the electronic structure of this compound influence its redox behavior in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict redox potentials. Compare with experimental cyclic voltammetry (CV) data in aprotic solvents (e.g., acetonitrile) to correlate electron-donating/-withdrawing effects of the purine ring. For example, the ethyl group may stabilize radical intermediates via hyperconjugation, altering catalytic efficiency in oxidation reactions .

Safety and Stability Considerations

Q. What precautions are essential for handling this compound due to its reactive nature?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition, as recommended for hydroxylamine salts .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for synthesis to avoid explosive oxidation. Conduct thermal stability tests via differential scanning calorimetry (DSC) to identify exothermic thresholds .

- Waste disposal : Neutralize with dilute HCl to convert hydroxylamine to hydroxylammonium chloride, which is less reactive .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported biological activities of hydroxylamine derivatives?

- Methodological Answer :

- Standardized assays : Replicate cytotoxicity or enzyme inhibition studies under controlled conditions (pH, temperature, buffer composition) to minimize variability .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles ).

- Cross-validation : Combine in vitro results with in silico docking simulations to confirm target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.